N,N-Diethyl-N-(2-hydroxyethyl)-4-phenoxybut-2-en-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-N-(2-hydroxyethyl)-4-phenoxybut-2-en-1-aminium chloride is a quaternary ammonium compound. Quaternary ammonium compounds are known for their diverse applications, particularly in the fields of chemistry, biology, and medicine. This compound, with its unique structure, offers various functionalities that make it valuable for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N-(2-hydroxyethyl)-4-phenoxybut-2-en-1-aminium chloride typically involves the reaction of N,N-diethyl-N-(2-hydroxyethyl)ethylenediamine with 4-phenoxybut-2-en-1-yl chloride. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-N-(2-hydroxyethyl)-4-phenoxybut-2-en-1-aminium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond in the but-2-en-1-yl group can be reduced to form a saturated alkyl chain.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated alkyl chain.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
N,N-Diethyl-N-(2-hydroxyethyl)-4-phenoxybut-2-en-1-aminium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the formulation of surfactants and detergents due to its surface-active properties.
Mechanism of Action
The mechanism of action of N,N-Diethyl-N-(2-hydroxyethyl)-4-phenoxybut-2-en-1-aminium chloride involves its interaction with cell membranes. The compound can disrupt the lipid bilayer, leading to increased permeability and eventual cell lysis. This property makes it effective as an antimicrobial agent. Additionally, its ability to form micelles and vesicles is leveraged in drug delivery systems to encapsulate and transport therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
N,N,N′,N′-Tetrakis(2-hydroxyethyl)ethylenediamine: Another quaternary ammonium compound with multiple hydroxyl groups, used as a chelating agent and in metal extraction.
N,N′-Bis(2-hydroxyethyl)ethylenediamine: Contains two hydroxyl groups and is used in the synthesis of various chemical compounds.
Uniqueness
N,N-Diethyl-N-(2-hydroxyethyl)-4-phenoxybut-2-en-1-aminium chloride stands out due to its unique combination of a phenoxy group and a quaternary ammonium structure. This combination imparts both hydrophobic and hydrophilic properties, making it versatile for applications in different fields.
Properties
CAS No. |
110255-04-4 |
---|---|
Molecular Formula |
C16H26ClNO2 |
Molecular Weight |
299.83 g/mol |
IUPAC Name |
diethyl-(2-hydroxyethyl)-(4-phenoxybut-2-enyl)azanium;chloride |
InChI |
InChI=1S/C16H26NO2.ClH/c1-3-17(4-2,13-14-18)12-8-9-15-19-16-10-6-5-7-11-16;/h5-11,18H,3-4,12-15H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
YWJBCWCJEWOLJR-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CCO)CC=CCOC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.